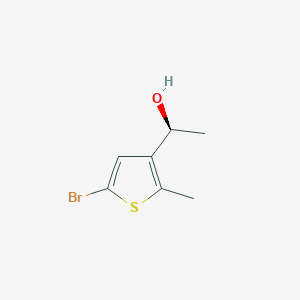
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol typically involves the bromination of 2-methylthiophene followed by a Grignard reaction to introduce the ethanol group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Grignard reagent, prepared from ethyl magnesium bromide, reacts with the brominated thiophene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetaldehyde or (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetic acid.
Reduction: (1S)-1-(2-methylthiophen-3-yl)ethanol.
Substitution: (1S)-1-(5-azido-2-methylthiophen-3-yl)ethanol or (1S)-1-(5-mercapto-2-methylthiophen-3-yl)ethanol.
科学研究应用
Chemistry
In chemistry, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its bromine atom can serve as a site for radiolabeling, enabling tracking and imaging studies.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity and functional groups make it a versatile precursor for various industrial processes.
作用机制
The mechanism of action of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethanol group can influence the compound’s binding affinity and specificity towards its molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the overall mechanism of action.
相似化合物的比较
Similar Compounds
- (1S)-1-(5-chloro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-fluoro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-iodo-2-methylthiophen-3-yl)ethanol
Uniqueness
Compared to its analogs, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical and physical properties. Additionally, the (1S) configuration provides a specific stereochemistry that can affect its interactions with chiral environments.
属性
CAS 编号 |
1567899-11-9 |
|---|---|
分子式 |
C7H9BrOS |
分子量 |
221.12 g/mol |
IUPAC 名称 |
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3-4,9H,1-2H3/t4-/m0/s1 |
InChI 键 |
QAFSAWYOGCPCQD-BYPYZUCNSA-N |
手性 SMILES |
CC1=C(C=C(S1)Br)[C@H](C)O |
规范 SMILES |
CC1=C(C=C(S1)Br)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


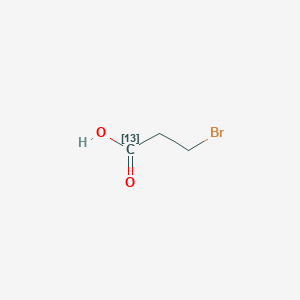
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
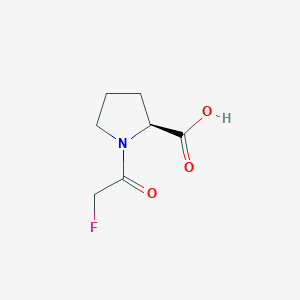
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


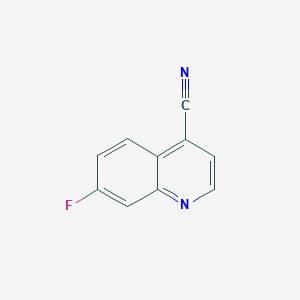
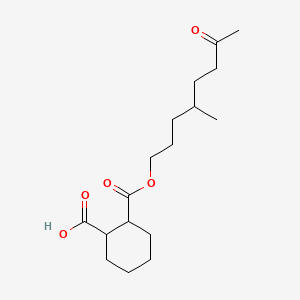
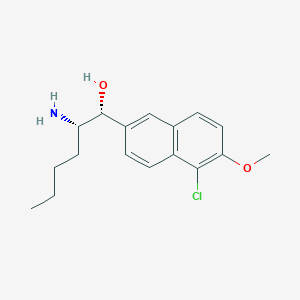
![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
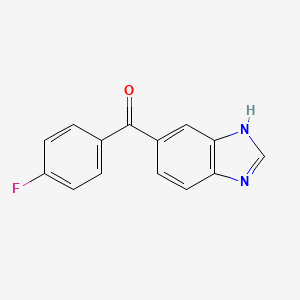
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
